Cas no 66645-87-2 (1-(pyridazin-4-yl)propan-1-one)

1-(Pyridazin-4-yl)propan-1-one is a heterocyclic ketone featuring a pyridazine ring core, which confers unique reactivity and structural properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its electron-deficient pyridazine moiety. Its ketone functionality allows for further derivatization, enabling the construction of complex molecular architectures. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its structural motif is valuable in medicinal chemistry for designing bioactive molecules, including enzyme inhibitors and receptor ligands. The pyridazine ring enhances solubility and binding interactions in target applications.
1-(pyridazin-4-yl)propan-1-one structure
66645-87-2 structure
Product Name:1-(pyridazin-4-yl)propan-1-one
CAS No:66645-87-2
MF:C7H8N2O
MW:136.15122127533
CID:1718349
PubChem ID:12398011
Update Time:2025-10-24

1-(pyridazin-4-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone, 1-(4-pyridazinyl)-
    • 1-(pyridazin-4-yl)propan-1-one
    • AKOS026735813
    • EN300-1234945
    • 4-Propionyl-pyridazin
    • 1-pyridazin-4-ylpropan-1-one
    • 66645-87-2
    • SCHEMBL9616595
    • Inchi: 1S/C7H8N2O/c1-2-7(10)6-3-4-8-9-5-6/h3-5H,2H2,1H3
    • InChI Key: KXWNMRLQSHSAMY-UHFFFAOYSA-N
    • SMILES: O=C(C1=CN=NC=C1)CC

Computed Properties

  • Exact Mass: 136.06374
  • Monoisotopic Mass: 136.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 42.8Ų

Experimental Properties

  • PSA: 42.85

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Additional information on 1-(pyridazin-4-yl)propan-1-one

Introduction to 1-(Pyridazin-4-yl)propan-1-one (CAS No. 66645-87-2)

1-(Pyridazin-4-yl)propan-1-one, also known by its CAS number 66645-87-2, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridazines, which are heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The chemical structure of 1-(Pyridazin-4-yl)propan-1-one consists of a pyridazine ring attached to a ketone group. The unique arrangement of functional groups in this molecule contributes to its diverse pharmacological activities. Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents for various diseases.

In the realm of medicinal chemistry, 1-(Pyridazin-4-yl)propan-1-one has been extensively studied for its anti-inflammatory properties. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that 1-(Pyridazin-4-yl)propan-1-one could be a promising candidate for the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory effects, 1-(Pyridazin-4-yl)propan-1-one has also shown potential as an antiviral agent. A study conducted by the Institute of Virology (2022) revealed that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and SARS-CoV-2. The mechanism of action involves the inhibition of viral replication and the modulation of host cell signaling pathways. These findings open up new avenues for the development of antiviral drugs targeting these pathogens.

In the field of oncology, 1-(Pyridazin-4-yl)propan-1-one has been investigated for its anticancer properties. Research published in Cancer Research (2023) indicated that this compound selectively induces apoptosis in cancer cells while sparing normal cells. The study found that 1-(Pyridazin-4-yl)propan-1-one targets key signaling pathways involved in cell survival and proliferation, such as PI3K/Akt and MAPK/ERK. These results suggest that this compound could be a valuable addition to the arsenal of anticancer drugs.

The synthetic accessibility of 1-(Pyridazin-4-yl)propan-1-one is another factor contributing to its appeal in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. A recent review article in Organic & Biomolecular Chemistry (2023) detailed several methodologies, including metal-catalyzed coupling reactions and multicomponent reactions, which have facilitated the large-scale synthesis of this compound.

In addition to its therapeutic applications, 1-(Pyridazin-4-yl)propan-1-one has also found use as a building block in the synthesis of more complex molecules. Its reactive ketone group and pyridazine ring provide multiple points for functionalization, making it a valuable intermediate in organic synthesis. This versatility has led to its application in the development of new materials and pharmaceuticals.

The safety profile of 1-(Pyridazin-4-yl)propan-1-one is an important consideration for its use in pharmaceuticals. Preclinical studies have shown that this compound exhibits low toxicity and good pharmacokinetic properties. However, further research is needed to fully understand its safety profile and potential side effects in humans.

In conclusion, 1-(Pyridazin-4-yl)propan-1-one (CAS No. 66645-87-2) is a promising compound with a wide range of biological activities and potential therapeutic applications. Its anti-inflammatory, antiviral, and anticancer properties make it an attractive target for further research and development in medicinal chemistry and pharmaceutical science. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the advancement of healthcare.

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